MC-Gly-Gly-D-Phe
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Overview
Description
MC-Gly-Gly-D-Phe is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting cytotoxic drugs to antibodies, allowing for targeted delivery to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-D-Phe involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the protection of the amino and carboxyl groups, followed by the coupling of glycine and D-phenylalanine residues using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained after deprotection and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the product is stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-D-Phe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The linker can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
MC-Gly-Gly-D-Phe has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted therapies, particularly in cancer treatment.
Industry: Employed in the production of ADCs for therapeutic use .
Mechanism of Action
MC-Gly-Gly-D-Phe functions as a cleavable linker in ADCs. It connects the cytotoxic drug to the antibody, ensuring targeted delivery to specific cells. Upon reaching the target cell, the linker is cleaved by specific enzymes or conditions, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include tumor-specific antigens and intracellular enzymes that facilitate the cleavage process .
Comparison with Similar Compounds
Similar Compounds
MC-Gly-Gly-Phe: Another cleavable linker used in ADC synthesis.
MC-Gly-Gly-Phe-Gly: A tetrapeptide linker with similar applications .
Uniqueness
MC-Gly-Gly-D-Phe is unique due to its specific cleavage properties and stability, making it highly effective in targeted drug delivery systems. Its ability to be cleaved under specific conditions ensures precise release of the cytotoxic drug, minimizing off-target effects .
Properties
Molecular Formula |
C23H28N4O7 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m1/s1 |
InChI Key |
NFVPAFLSJIPUCL-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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